An In-depth Technical Guide to 2-Methyl-3-phenylbenzoic Acid Methyl Ester
An In-depth Technical Guide to 2-Methyl-3-phenylbenzoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. Its presence in a molecule can significantly influence protein-ligand interactions, metabolic stability, and pharmacokinetic properties. This guide focuses on a specific, yet important, derivative: 2-Methyl-3-phenylbenzoic Acid Methyl Ester (CAS Number: 1329496-87-8). This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Biphenyl carboxylic acid derivatives, as a class, have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] This guide will provide a comprehensive overview of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, from its synthesis and characterization to its potential applications in drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.
| Property | Value | Source |
| CAS Number | 1329496-87-8 | MyBioSource[3], ChemBK[4] |
| Molecular Formula | C₁₅H₁₄O₂ | MyBioSource[3], Felix_Musechem[5] |
| Molecular Weight | 226.27 g/mol | ChemBK[4] |
| IUPAC Name | Methyl 2-methyl-3-phenylbenzoate | |
| Synonyms | Methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate | |
| Appearance | Yellow Oil | MyBioSource[3] |
| Solubility | Chloroform | MyBioSource[3] |
| Purity | ≥90% | Felix_Musechem[5] |
| Storage | Room Temperature | MyBioSource[3] |
Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester: A Methodological Deep Dive
The construction of the biaryl bond is the cornerstone of synthesizing 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose, demonstrating broad functional group tolerance and generally high yields.[1]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most logical and field-proven approach to synthesize 2-Methyl-3-phenylbenzoic Acid Methyl Ester is via a palladium-catalyzed Suzuki-Miyaura coupling between a substituted aryl halide and an arylboronic acid. Specifically, the reaction would involve the coupling of methyl 2-methyl-3-bromobenzoate with phenylboronic acid .
Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for analogous Suzuki-Miyaura cross-coupling reactions.[6][7]
Materials:
-
Methyl 2-methyl-3-bromobenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-methyl-3-bromobenzoate, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and water to the flask. The biphasic solvent system is crucial for the reaction's success.
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-Methyl-3-phenylbenzoic Acid Methyl Ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is critical to maintain its catalytic activity.
-
Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the phenyl group from the boronic acid to the palladium center.
-
Biphasic Solvent System: The use of a toluene-water solvent system is common in Suzuki-Miyaura reactions. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl ester protons around 3.9 ppm. A singlet for the methyl group on the benzoate ring around 2.4 ppm. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 167 ppm. Multiple signals in the aromatic region (125-145 ppm). Signals for the methyl ester and the aromatic methyl carbons. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z = 226.27. |
| IR Spec. | A strong C=O stretching vibration for the ester group around 1720 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methyl groups. |
Applications in Drug Discovery and Development
The biphenyl carboxylic acid scaffold is a cornerstone in the design of novel therapeutic agents. These derivatives have been successfully developed as anti-inflammatory drugs, antihypertensive agents, and are being explored for their potential in oncology.[1][2]
Potential as a Scaffold for FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of anxiety, pain, and inflammation. A class of O-arylcarbamate inhibitors of FAAH features a biphenyl core. For instance, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) is a potent FAAH inhibitor.[8] The introduction of substituents on the biphenyl rings has been shown to significantly modulate inhibitory potency. 2-Methyl-3-phenylbenzoic Acid Methyl Ester provides a strategic starting point for the synthesis of novel FAAH inhibitors by modifying the ester and exploring further substitutions on the phenyl rings.
Building Block for Novel Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and cosmetics for treating hyperpigmentation disorders. Biphenyl-based compounds have been reported as effective tyrosinase inhibitors.[9] The structural features of 2-Methyl-3-phenylbenzoic Acid Methyl Ester make it a suitable scaffold for the design and synthesis of new tyrosinase inhibitors, potentially through derivatization of the ester group or the aromatic rings.
Workflow for Screening in Drug Discovery
Caption: A generalized workflow for the utilization of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a drug discovery program.
Conclusion
2-Methyl-3-phenylbenzoic Acid Methyl Ester, identified by CAS number 1329496-87-8, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The biphenyl carboxylic acid scaffold is a proven pharmacophore, and this particular derivative offers a unique substitution pattern that can be exploited for the development of novel therapeutics, particularly in the areas of FAAH and tyrosinase inhibition. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in their scientific endeavors.
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